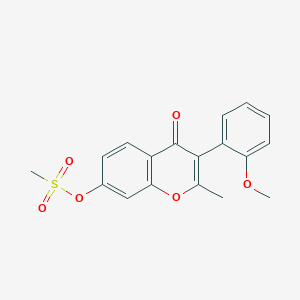
3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate is a chemical compound with the molecular formula C18H16O6S. It has an average mass of 360.381 Da and a monoisotopic mass of 360.066772 Da .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported in the literature . For instance, compounds containing the 2-methoxyphenol moiety core structure were synthesized and their antioxidant activity was evaluated . The synthesized derivatives were characterized using 1H NMR, 13C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy .Scientific Research Applications
Synthesis and Characterization
The compound is often involved in the synthesis and characterization of complex molecules. For example, diethyltin(methoxy)methanesulfonate reacts with equimolar amounts of t-butylphosphonic acid to afford compounds with significant differences in structural motifs, demonstrating its role in creating three-dimensional self-assemblies derived from sulfonate-phosphonate ligands (R. Shankar et al., 2011). Similarly, the synthesis of di- and triindolylmethanes, including 2-methoxyphenyldi(3-methylindol-2-yl)methane, through sulfuric-acid-catalyzed reactions, highlights its role in forming potentially bidentate and tridentate ligands (M. R. Mason et al., 2003).
Selective Hydrolysis
Selective hydrolysis studies of methanesulfonate esters have shown the possibility of removing potentially genotoxic alkyl esters of methane sulfonic acid in the presence of other ester groups without measurable loss, indicating its potential in drug synthesis and purification processes (L. Chan et al., 2008).
Microwave-Assisted Synthesis
The compound facilitates microwave-assisted, methanesulfonic acid-catalyzed synthesis, as seen in the efficient synthesis of 3,3′-(arylmethylene)bis(4-hydroxy-2H-chromen-2-ones), showcasing its role in enhancing reaction yields, reducing reaction time, and lowering energy consumption in chemical synthesis (Xan Qi et al., 2014).
Microbial Metabolism
Research into microbial metabolism of methanesulfonic acid, a related compound, has uncovered its role as a key intermediate in the biogeochemical cycling of sulfur, highlighting the environmental and ecological significance of compounds within this chemical family (D. Kelly & J. Murrell, 1999).
Antibacterial Effects
The antibacterial effects and synthesized new derivatives of 4-hydroxy-chromen-2-one, including compounds related to 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate, have been reported, suggesting potential applications in developing new antibacterial agents (A. Behrami & Florent Dobroshi, 2019).
properties
IUPAC Name |
[3-(2-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6S/c1-11-17(13-6-4-5-7-15(13)22-2)18(19)14-9-8-12(10-16(14)23-11)24-25(3,20)21/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQPMUQKKBUAPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OS(=O)(=O)C)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


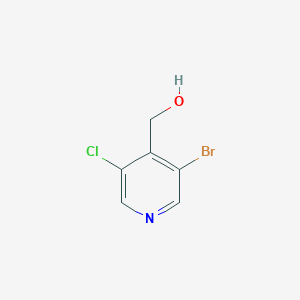
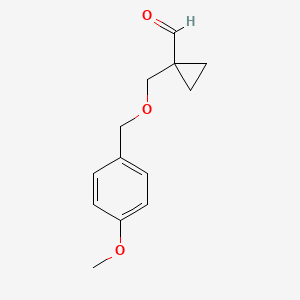
![N-[4-(difluoromethoxy)phenyl]-4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxamide](/img/structure/B2736130.png)
![N-(3-bromobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2736131.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2736133.png)
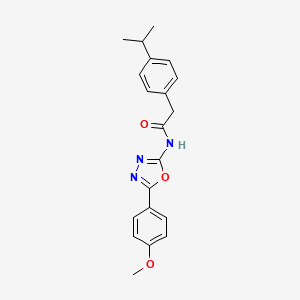
![N-butan-2-yl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2736136.png)


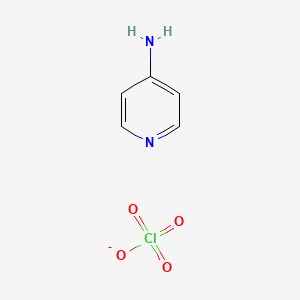
![2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2736145.png)
